molecular formula C11H13NO4 B090217 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene CAS No. 122-47-4

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No. B090217
Key on ui cas rn: 122-47-4
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-VURMDHGXSA-N
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Patent
US07947849B2

Procedure details

4.99 g (30.0 mmol) 3,4-dimethoxybenzaldehyde (Aldrich, Milwaukee, Wis.), 15.0 g (194 mmol) ammonium acetate (Fluka), and 70 g (930 Mmol) nitroethane, 98% (Aldrich) were combined in a 100 ml round bottom flask equipped with magnetic stirrer and nitrogen inlet. The reaction mixture was heated to 105° C. for 90 minutes and the solvent was removed under vacuum to give a dark yellow liquid which was recrystallized from cold methyl alcohol three times to give yellow-orange needles in 50% yield. 1H NMR spectra is shown in FIG. 3.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
70 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.C([O-])(=O)C.[NH4+].[N+:18]([CH2:21][CH3:22])([O-:20])=[O:19]>>[CH3:12][O:11][C:10]1[CH:9]=[CH:8][C:5]([CH:6]=[C:21]([N+:18]([O-:20])=[O:19])[CH3:22])=[CH:4][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
70 g
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark yellow liquid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from cold methyl alcohol three times
CUSTOM
Type
CUSTOM
Details
to give yellow-orange needles in 50% yield

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)C=C(C)[N+](=O)[O-])OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07947849B2

Procedure details

4.99 g (30.0 mmol) 3,4-dimethoxybenzaldehyde (Aldrich, Milwaukee, Wis.), 15.0 g (194 mmol) ammonium acetate (Fluka), and 70 g (930 Mmol) nitroethane, 98% (Aldrich) were combined in a 100 ml round bottom flask equipped with magnetic stirrer and nitrogen inlet. The reaction mixture was heated to 105° C. for 90 minutes and the solvent was removed under vacuum to give a dark yellow liquid which was recrystallized from cold methyl alcohol three times to give yellow-orange needles in 50% yield. 1H NMR spectra is shown in FIG. 3.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
70 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.C([O-])(=O)C.[NH4+].[N+:18]([CH2:21][CH3:22])([O-:20])=[O:19]>>[CH3:12][O:11][C:10]1[CH:9]=[CH:8][C:5]([CH:6]=[C:21]([N+:18]([O-:20])=[O:19])[CH3:22])=[CH:4][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
nitroethane
Quantity
70 g
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark yellow liquid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from cold methyl alcohol three times
CUSTOM
Type
CUSTOM
Details
to give yellow-orange needles in 50% yield

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)C=C(C)[N+](=O)[O-])OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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